molecular formula C11H10ClNO4S2 B14451746 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate CAS No. 76151-71-8

2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate

Cat. No.: B14451746
CAS No.: 76151-71-8
M. Wt: 319.8 g/mol
InChI Key: NHYHZPBTLMKZKZ-UHFFFAOYSA-N
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Description

2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate typically involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).

    Catalysts: Iodine, samarium triflate, and other Lewis acids.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, sulfoxides, sulfones, and thiols. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In medicinal chemistry, it is often studied for its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate include:

Uniqueness

This compound is unique due to its specific structural features, such as the chloroethyl and sulfonyl groups, which confer distinct reactivity and biological activity. These features make it a valuable compound in the synthesis of novel derivatives with potential therapeutic applications .

Properties

CAS No.

76151-71-8

Molecular Formula

C11H10ClNO4S2

Molecular Weight

319.8 g/mol

IUPAC Name

2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfonyl)acetate

InChI

InChI=1S/C11H10ClNO4S2/c12-5-6-17-10(14)7-19(15,16)11-13-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2

InChI Key

NHYHZPBTLMKZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)OCCCl

Origin of Product

United States

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